7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)
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Overview
Description
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one) typically involves the condensation of appropriate phenolic compounds with ethane-1,2-diol under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 7,7’-[Methane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)
- 7,7’-[Propane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)
Uniqueness
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one) is unique due to its specific ethane-1,2-diylbis(oxy) linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66346-12-1 |
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Molecular Formula |
C32H22O6 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
7-[2-(2-oxo-4-phenylchromen-7-yl)oxyethoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C32H22O6/c33-31-19-27(21-7-3-1-4-8-21)25-13-11-23(17-29(25)37-31)35-15-16-36-24-12-14-26-28(22-9-5-2-6-10-22)20-32(34)38-30(26)18-24/h1-14,17-20H,15-16H2 |
InChI Key |
WRBXROZIXBMQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCCOC4=CC5=C(C=C4)C(=CC(=O)O5)C6=CC=CC=C6 |
Origin of Product |
United States |
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